

An In-depth Technical Guide to the Structure Elucidation of 4,4-Diethoxybutanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4-Diethoxybutanenitrile**

Cat. No.: **B135761**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of **4,4-diethoxybutanenitrile**. The document details the key spectroscopic data and experimental protocols necessary for its unambiguous identification, catering to professionals in chemical research and pharmaceutical development.

Compound Identification

- Compound Name: **4,4-Diethoxybutanenitrile**
- Synonyms: 3-Cyanopropionaldehyde diethyl acetal[[1](#)][[2](#)]
- CAS Number: 18381-45-8[[1](#)][[2](#)]
- Molecular Formula: C₈H₁₅NO₂[[1](#)][[2](#)]
- Molecular Weight: 157.21 g/mol [[1](#)]

Structure:

Caption: 2D Structure of **4,4-Diethoxybutanenitrile**.

Summary of Physicochemical and Spectroscopic Data

The following tables summarize the key data points essential for the identification and characterization of **4,4-diethoxybutanenitrile**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₅ NO ₂	[1] [2]
Molecular Weight	157.21 g/mol	[1]
IUPAC Name	4,4-diethoxybutanenitrile	[1]
CAS Number	18381-45-8	[1] [2]
Appearance	Colorless to pale yellow liquid	[2]

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 90 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
1.21	Triplet	6H	7.0	2 x O-CH ₂ -CH ₃
1.95	Quartet	2H	6.7, 7.0	CH-CH ₂ -CH ₂ -CN
2.44	Triplet	2H	7.0	CH ₂ -CH ₂ -CN
3.55	Quartet	4H	7.0	2 x O-CH ₂ -CH ₃
4.51	Triplet	1H	6.7	CH-(OEt) ₂

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 22.63 MHz)

Chemical Shift (δ , ppm)	Assignment
14.1	2 x O-CH ₂ -CH ₃
15.2	CH ₂ -CN
31.2	CH-CH ₂ -CH ₂
61.3	2 x O-CH ₂ -CH ₃
101.4	CH(OEt) ₂
119.2	CN

Table 4: Infrared (IR) Spectroscopic Data (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975, 2930, 2880	Strong	C-H (sp ³) stretch
2250	Medium	C≡N (Nitrile) stretch
1445, 1375	Medium	C-H bend
1125, 1060	Strong	C-O (Acetal) stretch

Table 5: Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Proposed Fragment Ion
157	1	[M] ⁺ (Molecular Ion)
112	60	[M - OC ₂ H ₅] ⁺
103	100 (Base Peak)	[CH(OC ₂ H ₅) ₂] ⁺
84	80	[M - CH(OC ₂ H ₅)] ⁺ or other fragmentation pathways
75	55	[HOC(OC ₂ H ₅)] ⁺
47	95	[C ₂ H ₅ O] ⁺

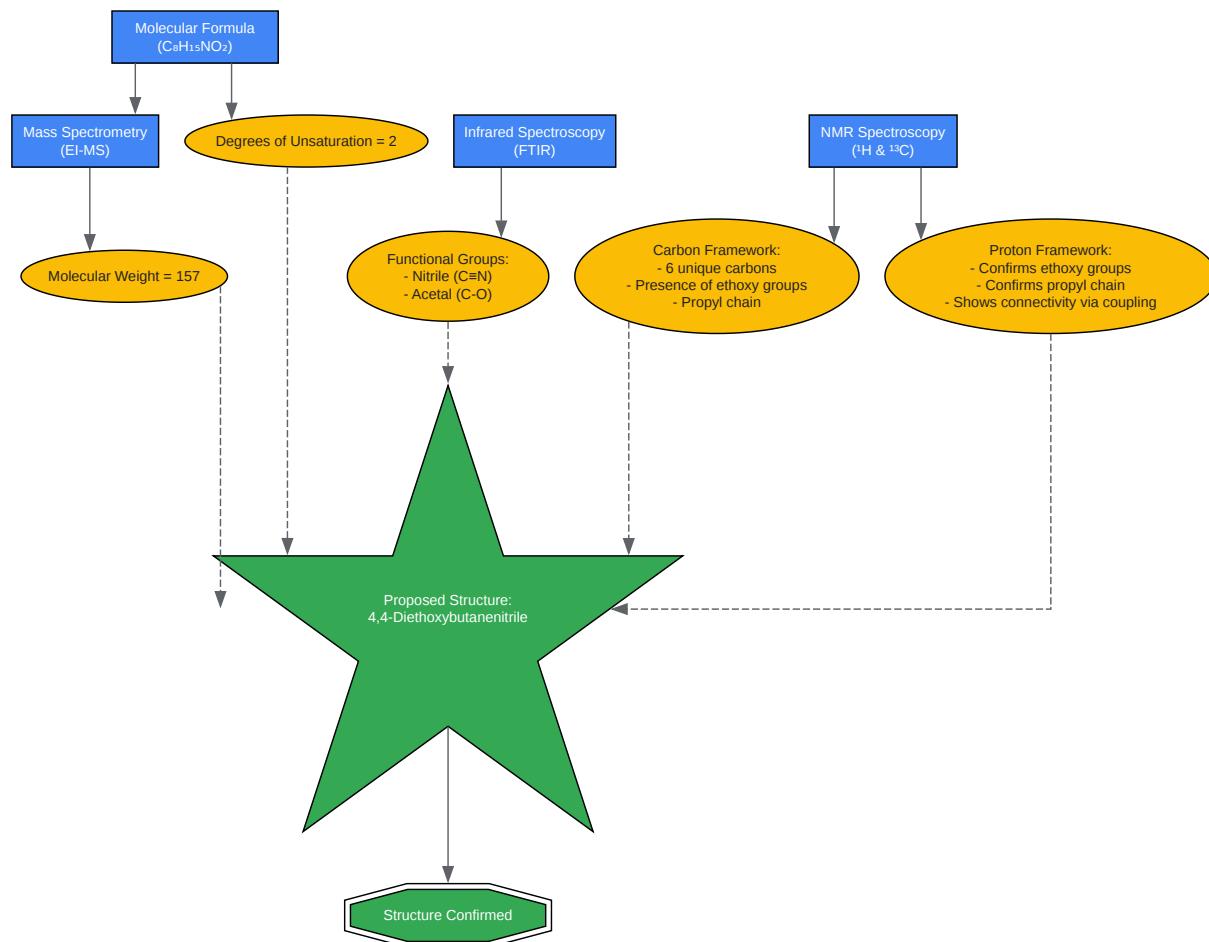
Experimental Protocols

Detailed methodologies for the key analytical techniques used are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton and carbon framework of the molecule.
- Instrumentation: 90 MHz NMR Spectrometer for ^1H NMR and 22.63 MHz for ^{13}C NMR.
- Sample Preparation: Approximately 5-20 mg of **4,4-diethoxybutanenitrile** was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was filtered into a 5 mm NMR tube.
- ^1H NMR Acquisition: The spectrum was acquired at room temperature. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: The spectrum was acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer acquisition time were necessary due to the low natural abundance of the ^{13}C isotope.

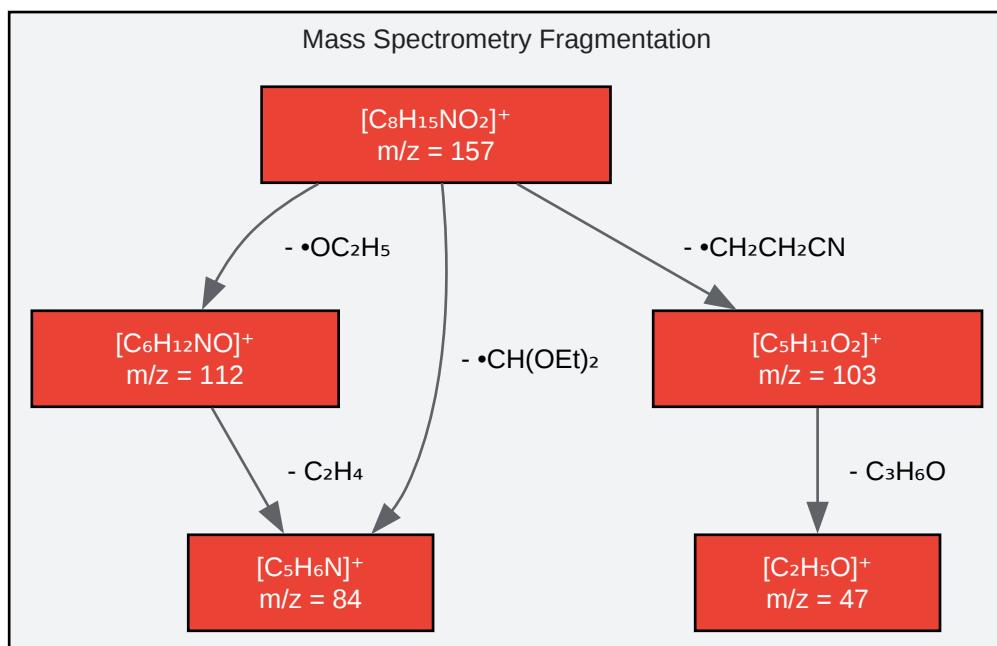
3.2 Infrared (IR) Spectroscopy


- Objective: To identify the functional groups present in the molecule.
- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: A drop of the neat liquid sample of **4,4-diethoxybutanenitrile** was placed on the surface of a polished sodium chloride (NaCl) salt plate. A second NaCl plate was placed on top to create a thin liquid film.
- Acquisition: The prepared sample was placed in the spectrometer's sample holder. A background spectrum of the empty salt plates was recorded first and automatically subtracted from the sample spectrum. The spectrum was recorded in the mid-IR range (typically 4000-600 cm^{-1}).

3.3 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
- Sample Introduction: The volatile liquid sample was introduced into the ion source, where it was vaporized under high vacuum.
- Ionization: The gaseous molecules were bombarded with a high-energy electron beam (typically 70 eV). This process caused the molecules to ionize, forming a molecular ion (M^+), and to fragment into smaller, characteristic charged species.
- Analysis: The resulting ions were accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.

Structure Elucidation Workflow and Data Interpretation


The elucidation of the structure of **4,4-diethoxybutanenitrile** is a logical process that integrates data from multiple analytical techniques.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structure elucidation of **4,4-Diethoxybutanenitrile**.

- Step 1: Molecular Formula and Degrees of Unsaturation: The molecular formula $C_8H_{15}NO_2$ is the starting point. The degrees of unsaturation are calculated to be 2, suggesting the presence of two double bonds, one triple bond, or rings.
- Step 2: Functional Group Identification (IR Spectroscopy): The IR spectrum confirms the presence of a nitrile group ($C\equiv N$) with a characteristic absorption at 2250 cm^{-1} . The strong absorptions at 1125 and 1060 cm^{-1} are indicative of C-O stretching, suggesting an ether or acetal functionality. The absorptions around 2900 cm^{-1} confirm the presence of sp^3 hybridized C-H bonds.
- Step 3: Molecular Weight and Fragmentation (Mass Spectrometry): The mass spectrum shows a low-intensity molecular ion peak at m/z 157, confirming the molecular weight. The fragmentation pattern is crucial. The base peak at m/z 103 corresponds to the stable $[CH(OC_2H_5)_2]^+$ fragment, strongly indicating the presence of a diethyl acetal group. The peak at m/z 112 represents the loss of an ethoxy radical ($\bullet OC_2H_5$), further supporting the acetal structure.
- Step 4: Carbon and Proton Skeleton (NMR Spectroscopy):
 - ^{13}C NMR: The spectrum shows six distinct carbon signals, indicating molecular symmetry. The signal at 119.2 ppm is characteristic of a nitrile carbon. The peak at 101.4 ppm is typical for an acetal carbon (a carbon bonded to two oxygen atoms). The signals at 61.3 and 14.1 ppm correspond to the $-OCH_2-$ and $-CH_3$ of the two equivalent ethoxy groups. The remaining two signals at 31.2 and 15.2 ppm belong to the two methylene groups of the butane chain.
 - 1H NMR: The spectrum provides detailed connectivity information. The triplet at 1.21 ppm ($6H$) and the quartet at 3.55 ppm ($4H$) are a classic signature of two equivalent ethoxy groups. The triplet at 4.51 ppm ($1H$) corresponds to the acetal proton ($-CH(OEt)_2$). This proton is coupled to the adjacent methylene group, which appears as a quartet at 1.95 ppm ($2H$). This quartet is further coupled to the other methylene group, which shows up as a triplet at 2.44 ppm ($2H$). This coupling pattern (t-q-t) confirms the $-CH-CH_2-CH_2-CN$ chain.
- Step 5: Structure Confirmation: By integrating all the spectroscopic data, the structure is unambiguously confirmed as **4,4-diethoxybutanenitrile**. The degrees of unsaturation (2) are

satisfied by the triple bond of the nitrile group ($\text{C}\equiv\text{N}$).

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **4,4-Diethoxybutanenitrile** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Diethoxybutanenitrile | C₈H₁₅NO₂ | CID 87616 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18381-45-8: 4,4-Diethoxybutanenitrile | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure Elucidation of 4,4-Diethoxybutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135761#4-4-diethoxybutanenitrile-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com